Diphenyl-2-pyridylphosphine
Overview
Description
Diphenyl-2-pyridylphosphine is an organophosphorus compound with the formula P(C6H5)2(2-C5H4N). It is the most widely used mono-pyridylphosphine ligand . It may bind transition metals as monodentate or bidentate ligands .
Synthesis Analysis
This compound is prepared from 2-lithiopyridine with chlorodiphenylphosphine . It is an integral ligand in the Pd (II) catalyzed carbonylation of alkynes .Molecular Structure Analysis
The molecular formula of this compound is C17H14NP . It behaves as a P-bound monodentate ligand, or a P,N-bound bidentate ligand .Chemical Reactions Analysis
This compound is a sought-after ligand for its ability to relay protons to transition metals such as palladium (II) in homogeneous catalysis . It is also used in the Pd (II) catalyzed carbonylation of alkynes .Physical and Chemical Properties Analysis
This compound is a white crystalline solid with a melting point of 85 °C and a boiling point of 163 °C . Its molar mass is 263.280 g·mol−1 .Scientific Research Applications
Esterification Reactions
Diphenyl-2-pyridylphosphine has been utilized in the Mitsunobu esterification reaction, offering an advantage in isolating the desired ester. The phosphine oxide resulting from this reaction can be easily removed, indicating its potential for efficient organic synthesis processes (Camp & Jenkins, 1988).
Iridium Carbonyl Clusters Formation
In the formation of iridium carbonyl clusters, this compound plays a significant role. It reacts with iridium complexes in specific conditions, contributing to the synthesis of [Ir4(CO)9(PPhxpyl3−x)3] type complexes. These have been characterized spectroscopically, emphasizing the phosphine's importance in organometallic chemistry (Wajda-Hermanowicz et al., 1990).
Palladium Complexes Synthesis
The reaction of this compound with palladium(II) acetate has been studied, leading to the synthesis of palladium(I) dimer complexes. This research underscores the phosphine's role in creating novel palladium complexes with potential applications in catalysis and material science (Dervisi et al., 1998).
Rhodium Carbonyl Complexes
This compound has been characterized in acetylacetonato carbonyl rhodium(I) complexes. The study includes comparisons with other carbonyl complexes, suggesting its effectiveness in modifying the properties of rhodium-based compounds, which can be relevant in catalysis and material science (Purcell et al., 2013).
Atom Transfer Radical Polymerization
This phosphine ligand has been used in iron-mediated atom transfer radical polymerization (ATRP) of methyl methacrylate and styrene. It indicates the ligand's role in polymer science, particularly in controlling polymerization reactions for the synthesis of polymers with specific properties (Xue et al., 2007; Xue et al., 2009).
Ruthenium Complex Synthesis
The reaction of this compound with ruthenium complexes has been studied, leading to the synthesis of various ruthenium complexes. These findings are significant for the development of new ruthenium-based catalysts and materials (Lalrempuia et al., 2004).
Oxidative Carbonylation Catalysis
In the synthesis of diphenyl carbonate by oxidative carbonylation of phenol, this compound-based Pd dinuclear complexes have been used as catalysts. This underscores the phosphine's role in catalysis, particularly in processes relevant to industrial organic synthesis (Ishii et al., 1999).
Safety and Hazards
Mechanism of Action
Target of Action
Diphenyl-2-pyridylphosphine is an organophosphorus compound that primarily targets transition metals . It is a widely used mono-pyridylphosphine ligand . It binds to transition metals as a P-bound monodentate ligand or a P,N-bound bidentate ligand .
Mode of Action
The compound interacts with its targets (transition metals) by behaving as a P-bound monodentate ligand or a P,N-bound bidentate ligand . The pi-donor ability of one bidentate P,N-coordinated ligand is highly stabilizing to the metal center . A second monodentate, N-protonated ligand transfers protons to the metal to be used in catalysis .
Biochemical Pathways
This compound is integral in the Pd (II) catalyzed carbonylation of alkynes . The role of the pyridyl group in this catalytic cycle is evident when the ligand is replaced by triphenyl phosphine, and rates of catalysis are greatly decreased . This catalytic process is an important step in the production of polymers and other fine chemicals .
Result of Action
The result of the action of this compound is the facilitation of various chemical reactions. For instance, it is used as a ligand for metal-catalyzed carbonylations, hydration, dehydrogenative coupling, carbostannylation, distannylation, and silylation . It also serves as a reagent for the Mitsunobu reaction .
Biochemical Analysis
Biochemical Properties
Diphenyl-2-pyridylphosphine is a sought-after ligand for its ability to relay protons to transition metals such as palladium (II) in homogeneous catalysis . It behaves as a P-bound monodentate ligand, or a P,N-bound bidentate ligand . The pi-donor ability of one bidentate P,N-coordinated ligand is highly stabilizing to the metal center .
Cellular Effects
This process is an important step in the production of polymers and other fine chemicals .
Molecular Mechanism
This compound is an integral ligand in the Pd (II) catalyzed carbonylation of alkynes . The pi-donor ability of one bidentate P,N-coordinated ligand is highly stabilizing to the metal center . A second monodentate, N-protonated ligand transfers protons to the metal to be used in catalysis .
Temporal Effects in Laboratory Settings
This process is an important step in the production of polymers and other fine chemicals .
Metabolic Pathways
This process is an important step in the production of polymers and other fine chemicals .
Properties
IUPAC Name |
diphenyl(pyridin-2-yl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14NP/c1-3-9-15(10-4-1)19(16-11-5-2-6-12-16)17-13-7-8-14-18-17/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVABQOITNJTVNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14NP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347462 | |
Record name | Diphenyl-2-pyridylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26660677 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
37943-90-1 | |
Record name | 2-(Diphenylphosphino)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37943-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphenyl-2-pyridylphosphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037943901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenyl-2-pyridylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenyl-2-pyridylphosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIPHENYL-2-PYRIDYLPHOSPHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K685YSU7Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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